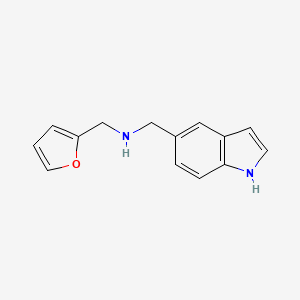

(2-furylmethyl)(1H-indol-5-ylmethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Furylmethyl)(1H-indol-5-ylmethyl)amine, or 2-FMIM, is a novel compound with potential applications in scientific research and laboratory experiments. It is an indole derivative, similar to other compounds such as tryptamine and indole-3-acetic acid (IAA). 2-FMIM is a relatively new compound, and much of its potential applications are still being explored. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

One primary area of research involving (2-furylmethyl)(1H-indol-5-ylmethyl)amine is in the synthesis of complex organic compounds. For instance, the development of a one-pot aminobenzylation of aldehydes with toluenes has been demonstrated, showcasing the ability to rapidly access a variety of amine derivatives through simple chemical reactions (Wang et al., 2018). Similarly, research has focused on the synthesis of (S)- and (R)-1-(2-Furyl)alkylamines through organometallic reactions, indicating the versatility of furyl compounds in synthesizing chiral amines and amino acids (Alvaro et al., 1998).

Catalysis

The development and application of catalysts using indole derivatives have been explored, showcasing the effectiveness of such compounds in catalyzing various chemical reactions. For example, palladacycles designed from ligands with an indole core have shown promise as efficient catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017). Additionally, amination reactions of aryl halides with nitrogen-containing reagents have been mediated by palladium/imidazolium salt systems, further highlighting the role of indole derivatives in facilitating complex chemical transformations (Grasa et al., 2001).

Pharmaceutical and Biological Applications

In the pharmaceutical and biological research fields, indole derivatives, including those similar to (2-furylmethyl)(1H-indol-5-ylmethyl)amine, have been investigated for their potential pharmacological properties. Studies have identified such compounds as convenient intermediates for the synthesis of substances with useful pharmacological properties, potentially offering new avenues for drug development (Ogurtsov & Rakitin, 2021).

Structural and Mechanistic Insights

Research has also delved into the structural and mechanistic aspects of compounds related to (2-furylmethyl)(1H-indol-5-ylmethyl)amine. For example, studies on the recyclization of certain furyl and indole derivatives have provided insights into the influence of substituents on reaction pathways and product formation, which is critical for understanding the chemical behavior and potential applications of these compounds (Butin et al., 2008).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-1-(1H-indol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-13(17-7-1)10-15-9-11-3-4-14-12(8-11)5-6-16-14/h1-8,15-16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUBLHQIJLZUJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CC3=C(C=C2)NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-furylmethyl)(1H-indol-5-ylmethyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2881218.png)

![Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate](/img/structure/B2881222.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide](/img/structure/B2881224.png)

![2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2881227.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2881228.png)

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;1-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B2881230.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2881232.png)

![N-(2,6-difluorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2881233.png)

![ethyl 3-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate](/img/structure/B2881236.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2881237.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881240.png)